![molecular formula C20H33NO B12606963 N-[(2S)-1-Phenyldodecan-2-yl]acetamide CAS No. 648908-39-8](/img/structure/B12606963.png)
N-[(2S)-1-Phenyldodecan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is a chemical compound belonging to the class of fatty acid amides These compounds are characterized by the presence of a fatty acid linked to an amine through an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Phenyldodecan-2-yl]acetamide typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of 1-phenyldodecan-2-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-Phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Nitro or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(2S)-1-Phenyldodecan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-Phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). This interaction can influence various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
- N-[(2S)-2-Hydroxy-1-phenyldodecan-2-yl]acetamide
Uniqueness
N-[(2S)-1-Phenyldodecan-2-yl]acetamide is unique due to its specific structural features, such as the long alkyl chain and the presence of an aromatic ring
Propiedades
Número CAS |
648908-39-8 |
|---|---|
Fórmula molecular |
C20H33NO |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-phenyldodecan-2-yl]acetamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22)/t20-/m0/s1 |
Clave InChI |
WIJWMFZTHDEVML-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCC[C@@H](CC1=CC=CC=C1)NC(=O)C |
SMILES canónico |
CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


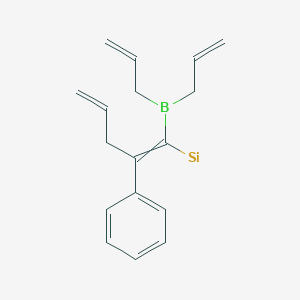
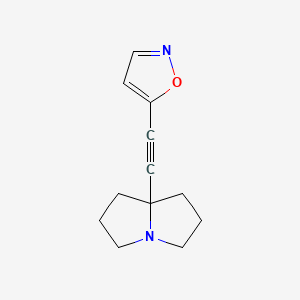
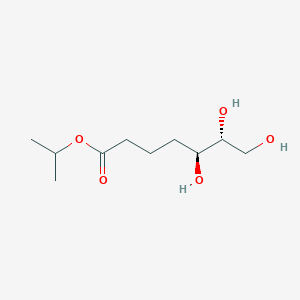
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

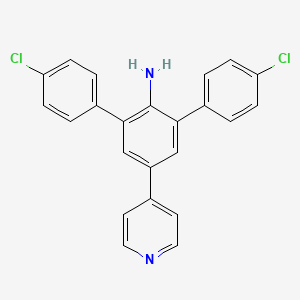
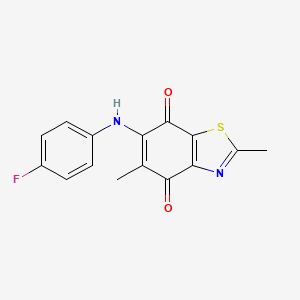
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
